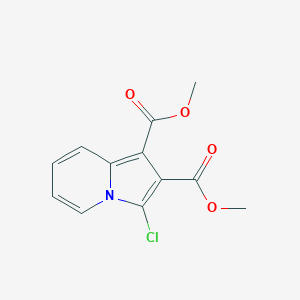
Dimethyl 3-chloroindolizine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-chloroindolizine-1,2-dicarboxylate is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s structure consists of an indolizine core with two ester groups and a chlorine atom, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-chloroindolizine-1,2-dicarboxylate can be synthesized through a one-pot multicomponent reaction. One common method involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridinium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature . This reaction yields the desired indolizine product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-chloroindolizine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts like palladium or copper are often used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Dimethyl 3-chloroindolizine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 3-chloroindolizine-1,2-dicarboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate
- 3-Ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate
- 3-Ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate
Uniqueness
Dimethyl 3-chloroindolizine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups. This makes it a versatile intermediate for various chemical transformations and applications. Its unique structure also contributes to its distinct biological activities compared to other indolizine derivatives.
Properties
Molecular Formula |
C12H10ClNO4 |
|---|---|
Molecular Weight |
267.66 g/mol |
IUPAC Name |
dimethyl 3-chloroindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H10ClNO4/c1-17-11(15)8-7-5-3-4-6-14(7)10(13)9(8)12(16)18-2/h3-6H,1-2H3 |
InChI Key |
NGXQJGITAVXDSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C(=C1C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















